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molecular formula C14H19NO2 B8336469 Tert-butyl 4-(1-aminocyclopropyl)benzoate

Tert-butyl 4-(1-aminocyclopropyl)benzoate

Cat. No. B8336469
M. Wt: 233.31 g/mol
InChI Key: IURXNVFBLXAYTR-UHFFFAOYSA-N
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Patent
US08173699B2

Procedure details

50 mL of a 2M lithium isopropoxide solution in THF was placed under an argon atmosphere and 13.4 g of anhydrous lithium iodide was added thereto. After 15 minutes, 45 mL of a 1M methyltitanium isopropoxide solution in THF was added. Then the mixture was combined with 8.1 g of tert-butyl 4-cyanobenzoate and stirred for 10 minutes. Then within 60 minutes, 47.3 mL of a 15% diethylzinc solution in hexane was added thereto and the mixture was stirred for 12 hours at RT. After hydrolysis with 20 mL of water, it was stirred for a further 30 minutes, filtered off, and washed 3× with 100 mL of ether. After extraction of the organic phase with water, the mixture was evaporated down with silica gel and the substance was chromatographed with dichloromethane/methanol (98:2) at 20 mL/min on silica gel 70. Residue: 3 g oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](C)[O-].[Li+].[I-].[Li+].[C:8]([C:10]1[CH:22]=[CH:21][C:13]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])=[CH:12][CH:11]=1)#[N:9].C([Zn]CC)C>C1COCC1.CCCCCC.CC(C)[O-].C[Ti+3].CC(C)[O-].CC(C)[O-].O>[NH2:9][C:8]1([C:10]2[CH:22]=[CH:21][C:13]([C:14]([O:16][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:15])=[CH:12][CH:11]=2)[CH2:2][CH2:1]1 |f:0.1,2.3,8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC([O-])C.[Li+]
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
[I-].[Li+]
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)OC(C)(C)C)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC([O-])C.C[Ti+3].CC([O-])C.CC([O-])C
Step Seven
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Then within 60 minutes
Duration
60 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 12 hours at RT
Duration
12 h
STIRRING
Type
STIRRING
Details
was stirred for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed 3× with 100 mL of ether
EXTRACTION
Type
EXTRACTION
Details
After extraction of the organic phase with water
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated down with silica gel
CUSTOM
Type
CUSTOM
Details
the substance was chromatographed with dichloromethane/methanol (98:2) at 20 mL/min on silica gel 70

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1(CC1)C1=CC=C(C(=O)OC(C)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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